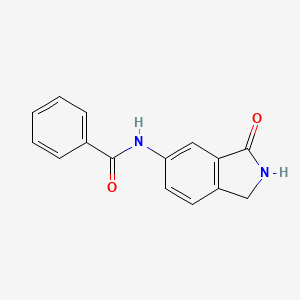
N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxoisoindolin-5-yl)benzamide is a compound characterized by the presence of an isoindolinone core structure fused with a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxoisoindolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . Another approach is the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for N-(3-Oxoisoindolin-5-yl)benzamide typically involve multicomponent reactions, which are efficient and cost-effective. These reactions allow for the formation of the target compound in a single step from simple starting materials under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and catalysts like palladium for C-H activation reactions .
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(3-Oxoisoindolin-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the development of new materials, including dyes and polymer additives.
Mechanism of Action
The mechanism of action of N-(3-Oxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3-Oxoisoindolin-5-yl)benzamide can be compared with other isoindolinone derivatives, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and agrochemicals.
3-oxoisoindolin-1-ylphosphine oxides: Exhibits biological activities, including cytotoxicity and antibacterial properties.
The uniqueness of N-(3-Oxoisoindolin-5-yl)benzamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
564467-89-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c18-14(10-4-2-1-3-5-10)17-12-7-6-11-9-16-15(19)13(11)8-12/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
CNCPVFOOKUDNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)
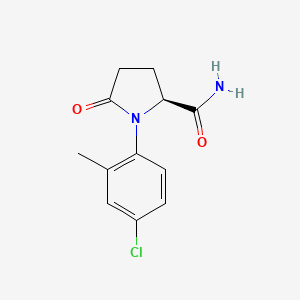


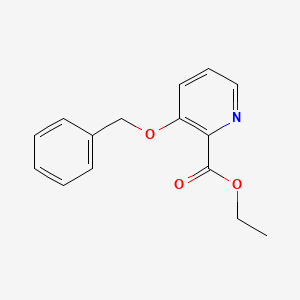
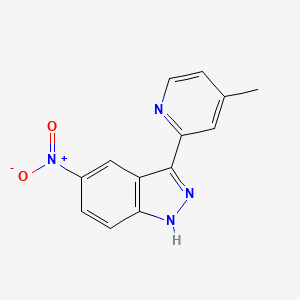
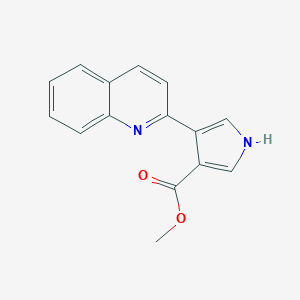

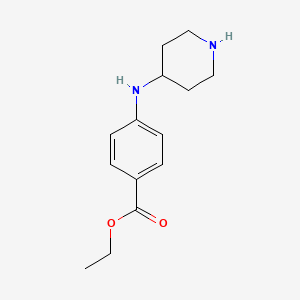
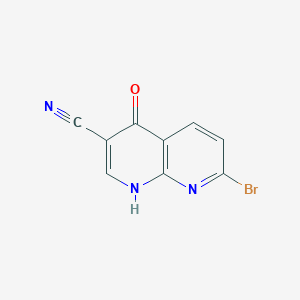

![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)
